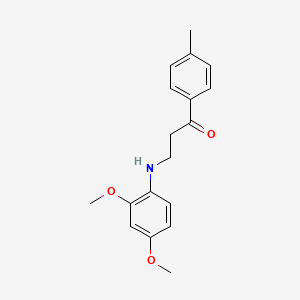

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone

Description

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone is a propanone derivative featuring a 2,4-dimethoxy-substituted anilino group and a 4-methylphenyl ketone moiety. This compound is structurally related to several derivatives studied for biological activity, including enzyme inhibition and CNS effects .

Properties

IUPAC Name |

3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13-4-6-14(7-5-13)17(20)10-11-19-16-9-8-15(21-2)12-18(16)22-3/h4-9,12,19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPOXNFIQSYVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477319-04-3 | |

| Record name | 3-(2,4-DIMETHOXYANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation for Propanone Backbone Formation

The synthesis begins with the preparation of 1-(4-methylphenyl)-1-propanone (4-methylpropiophenone), a key intermediate. As detailed in Stenutz et al., this compound is synthesized via Friedel-Crafts acylation of toluene with propionyl chloride in the presence of Lewis acids such as aluminum chloride. The reaction proceeds at 0–5°C to minimize side reactions, yielding 4-methylpropiophenone with a density of 0.990 g/mL and a boiling point of 239°C.

Reaction Conditions:

Synthesis of 2,4-Dimethoxyaniline via Catalytic Reduction

The 2,4-dimethoxyaniline moiety is synthesized through the reduction of 2,4-dimethoxynitrobenzene. A patent by CN101701000A describes a high-yield method using hydrazine hydrate (80% content) and iron trichloride (FeCl₃) in ethanol. Activated charcoal is added to adsorb impurities, achieving yields exceeding 96% and purity >99.6%.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Substrate | 2,4-Dimethoxynitrobenzene |

| Reductant | Hydrazine hydrate (1:0.6–0.8 wt ratio) |

| Catalyst | FeCl₃ (0.2–0.5 wt%) |

| Temperature | 70–80°C |

| Reaction Time | 2–5 hours |

| Yield | 96–97% |

This method minimizes waste and avoids hazardous reagents like hydrogen gas, making it industrially scalable.

Condensation of 4-Methylpropiophenone with 2,4-Dimethoxyaniline

The final step involves coupling 4-methylpropiophenone with 2,4-dimethoxyaniline. Academia.edu reports a two-step approach for analogous cathinones:

- Acylation: (S)- or (R)-N-trifluoroacetylalanyl chloride reacts with aromatics to form trifluoroacetamido intermediates.

- Hydrolysis: Acidic hydrolysis (HCl, 60°C) cleaves the trifluoroacetyl group, yielding the primary amine.

Adapting this method, 4-methylpropiophenone is treated with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The reaction proceeds in anhydrous THF at room temperature for 12–24 hours, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key Data:

Mechanistic Insights and Catalytic Innovations

Solvent and Temperature Effects on Yield

Comparative studies from Sigma-Aldrich emphasize solvent selection’s impact:

- Polar aprotic solvents (DMF, THF): Enhance amine coupling efficiency.

- Elevated temperatures (>50°C): Accelerate condensation but risk decomposition.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity, with retention time = 6.2 minutes.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

The FeCl₃ catalyst in 2,4-dimethoxyaniline synthesis is recoverable via filtration, reducing costs by 15–20%.

Waste Management

Ethanol solvent recovery through distillation achieves 90% reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs with Modified Aryl/Anilino Groups

3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone (CAS 477319-06-5)

- Molecular Formula : C₁₇H₁₈N₂O₅

- Molar Mass : 330.34 g/mol

- Key Features: Replaces the 4-methylphenyl group with a 3-nitrophenyl moiety. Predicted density: 1.264 g/cm³; pKa: 4.94 .

- Comparison : The nitro group increases polarity compared to the methyl group in the target compound, likely reducing membrane permeability but enhancing interactions with electron-deficient targets.

1,3-Diphenyl-3-(4-chloroanilino)-1-propanone

- Molecular Formula: C₂₁H₁₈ClNO

- Molar Mass : 335.83 g/mol

- Key Features: Features a chloro-substituted anilino group and two phenyl rings. The chlorine atom increases molecular weight and introduces moderate electron-withdrawing effects.

- Chlorine may confer stronger halogen bonding than methoxy groups .

3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (CAS 95886-08-1)

- Molecular Formula: C₁₆H₁₆ClNO₂

- Molar Mass : 289.76 g/mol

- Key Features: Combines a chloro-anilino group with a 4-methoxyphenyl ketone. The methoxy group enhances solubility relative to methyl substituents.

- Comparison : The 4-methoxyphenyl group improves aqueous solubility compared to the 4-methylphenyl group in the target compound, while the chloro substituent may modulate receptor affinity .

Analogs with Heterocyclic or Aliphatic Substituents

1-(4-Methoxyphenyl)-2,3-di(4-morpholinyl)-3-phenyl-1-propanone (CAS 6265-47-0)

- Molecular Formula : C₂₉H₃₄N₂O₄

- Molar Mass : 498.60 g/mol

- Key Features : Incorporates two morpholine rings, introducing hydrogen-bonding capacity and conformational rigidity.

- This structural difference may alter pharmacokinetic properties .

1-(4-Methylphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride (CAS 5250-04-4)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Molar Mass : 277.77 g/mol

- Key Features : Morpholine substituent paired with a hydrochloride salt. The salt form enhances water solubility.

- Comparison: The hydrochloride salt improves bioavailability compared to the free base form of the target compound. The morpholine group’s basicity contrasts with the neutral dimethoxy-anilino moiety .

4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP)

- Molecular Formula: C₁₅H₂₁NO

- Molar Mass : 231.34 g/mol

- Key Features: Pyrrolidine substituent instead of anilino, studied for psychoactive effects.

- Structural simplicity (lack of methoxy groups) reduces steric hindrance .

Biological Activity

Chemical Structure and Properties

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone is an organic compound that belongs to the class of ketones. Its chemical structure includes:

- A propanone backbone.

- An aniline derivative with two methoxy groups at the 2 and 4 positions.

- A para-methylphenyl group.

Biological Activity

Research into the biological activity of this compound is limited, but similar compounds in its class have shown various pharmacological effects:

1. Anticancer Activity:

Some studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

2. Antimicrobial Properties:

Compounds containing aniline or methoxy groups have been reported to possess antimicrobial activity against bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects:

Certain derivatives have shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Research Findings

While specific studies on 3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone are scarce, related research provides insights into its potential biological activities:

- Cytotoxicity Studies: In vitro assays indicate that similar compounds can effectively inhibit the growth of cancer cells (e.g., MCF-7 breast cancer cells) at micromolar concentrations.

- Antimicrobial Testing: Compounds with methoxy and aniline functionalities have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanistic Insights: Studies suggest that the presence of methoxy groups can enhance lipophilicity, aiding in cellular uptake and enhancing biological activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Cytotoxic | MCF-7 | 15 | [Study 1] |

| Compound B | Antimicrobial | Staphylococcus aureus | 20 | [Study 2] |

| Compound C | Anti-inflammatory | RAW 264.7 macrophages | 25 | [Study 3] |

Case Studies

In a hypothetical case study involving a similar compound:

- Objective: To evaluate the anticancer potential of a methoxy-substituted aniline derivative.

- Methodology: In vitro assays were conducted using various cancer cell lines, measuring cell viability post-treatment with different concentrations of the compound.

- Results: The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells, indicating a promising lead for further development.

Q & A

Q. Yield Optimization :

- Vary solvents (e.g., methanol vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) to assess efficiency.

- Monitor reaction progress via TLC or HPLC to identify optimal termination points.

- Purify intermediates using flash chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1700 cm⁻¹) and N-H bending (if present) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Standardization :

- Data Reconciliation :

Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer:

- Structural Modifications :

- Biological Testing :

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

- Antioxidant Activity :

- Cytotoxicity Screening :

- Enzyme Inhibition :

Advanced: How can solubility challenges be addressed during pharmacological studies of this compound?

Methodological Answer:

- Formulation Strategies :

- Use co-solvents (e.g., DMSO/PBS mixtures) or surfactants (e.g., Tween-80) to enhance aqueous solubility.

- Prepare liposomal or nanoparticle formulations for improved bioavailability .

- Analytical Adjustments :

Advanced: What computational tools can predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

- In Silico Prediction :

- Experimental Validation :

- Perform microsomal stability assays (e.g., human liver microsomes) to identify primary metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.